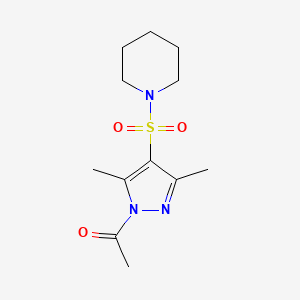

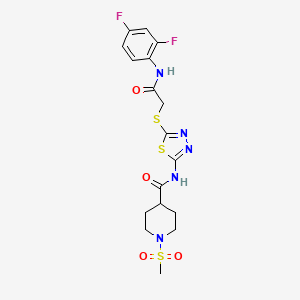

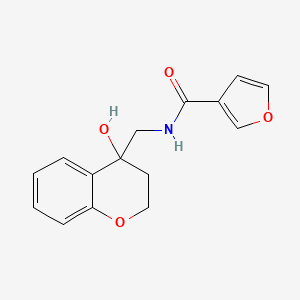

![molecular formula C21H22N4O3S2 B2578553 4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-04-3](/img/structure/B2578553.png)

4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

UV Protection and Antimicrobial Applications

One application involves the use of thiazole azodyes containing sulfonamide moieties for the UV protection and antimicrobial treatment of cotton fabrics. These compounds were designed and synthesized to enhance the dyeability of cotton textiles while imparting UV protective and antibacterial properties. This innovation offers practical benefits for the development of functional textiles with improved durability and health-protective functions (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Photodynamic Therapy for Cancer Treatment

Another significant application is in the field of photodynamic therapy (PDT) for cancer treatment. New derivatives of benzenesulfonamide have been synthesized, showing high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers in PDT. These compounds possess good fluorescence properties and are capable of inducing photodynamic effects suitable for targeting cancer cells, highlighting their potential in medical research for developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Compounds with the thiazolo[3,2-b][1,2,4]triazole scaffold have also been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies are essential for discovering new agents that could potentially treat or prevent infections caused by resistant bacteria and fungi, addressing a critical need in public health (Hassan, 2013).

Biochemical Inhibition Studies

Research has shown that some derivatives of the mentioned compound class can inhibit carbonic anhydrase isozymes, which are involved in various physiological and pathological processes. These findings are crucial for developing new therapeutic agents targeting conditions associated with these enzymes, such as glaucoma, epilepsy, and cancer (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of this chemical class have been explored, aiming to understand their structural properties and potential applications further. These studies contribute to the chemical knowledge base, enabling the design of compounds with tailored properties for specific applications (Mei, Yang, Peng, & Zhao, 2011).

Future Directions

Given the importance of the triazole scaffold, the synthesis of triazole compounds, including “4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide”, is likely to continue attracting attention in the field of medicinal chemistry . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of these compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase .

Mode of Action

It is known that similar compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .

Biochemical Analysis

Biochemical Properties

4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing down the progression of certain diseases.

Cellular Effects

The effects of 4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell growth and death.

Molecular Mechanism

At the molecular level, 4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as carbonic anhydrase and cholinesterase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also be found in other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals or post-translational modifications.

Properties

IUPAC Name |

4-ethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-3-28-17-8-10-18(11-9-17)30(26,27)22-13-12-16-14-29-21-23-20(24-25(16)21)19-7-5-4-6-15(19)2/h4-11,14,22H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXAEODSFWVSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

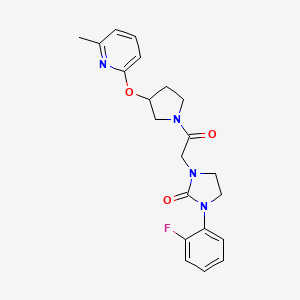

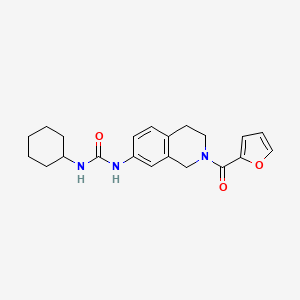

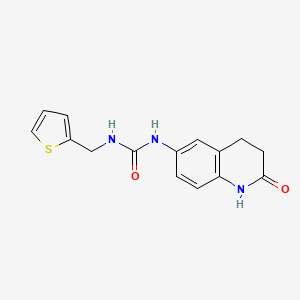

![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)

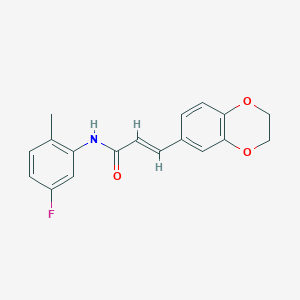

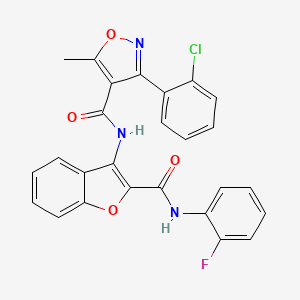

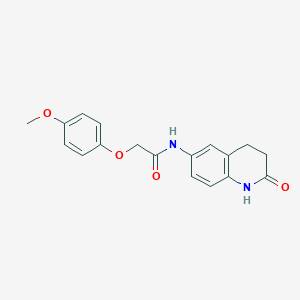

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)

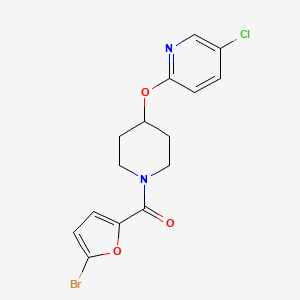

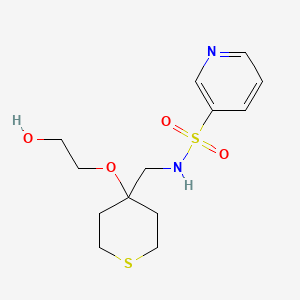

![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)